N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
Furan Derivatives
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Furan-containing compounds are known to exhibit antibacterial activity .
Tetrahydroquinoline Derivatives
Tetrahydroquinoline is a type of indole derivative. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
The compound N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide interacts with various enzymes, proteins, and other biomolecules . For instance, it has shown significant activity against urease and butyrylcholinesterase (BChE) enzymes . The nature of these interactions is complex and involves molecular docking .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has shown significant inhibitory activity against the urease and BChE enzymes .
Temporal Effects in Laboratory Settings
It has shown significant inhibitory activity against the urease and BChE enzymes .
Preparation Methods
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves the coupling of furan-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its potential therapeutic properties, it is studied for its role in treating various diseases, including infections and inflammatory conditions.
Comparison with Similar Compounds
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide can be compared with other furan derivatives, such as:
Furan-2-carboxamide: Similar in structure but lacks the tetrahydroquinoline moiety, resulting in different biological activities.
Furan-2-carbonyl chloride: A precursor in the synthesis of the compound, used in various organic reactions.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan derivative with distinct pharmacological properties.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(16-5-2-10-24-16)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGICIDGIGJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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